molecular formula C22H21N3O6 B2489209 Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-54-2

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2489209
CAS No.: 899992-54-2
M. Wt: 423.425
InChI Key: RWLSNCBLCOONBE-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a phenyl group at position 1, a 2-oxoethoxy linker at position 4 bearing a 2-methoxyphenylamino moiety, and an ethyl ester at position 2. The 2-methoxyphenyl group introduces steric and electronic effects that may influence binding affinity and metabolic stability .

Properties

IUPAC Name

ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c1-3-30-22(28)21-18(13-20(27)25(24-21)15-9-5-4-6-10-15)31-14-19(26)23-16-11-7-8-12-17(16)29-2/h4-13H,3,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLSNCBLCOONBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2O5C_{20}H_{22}N_2O_5, with a molecular weight of approximately 370.4 g/mol. Its structure features a pyridazine ring, which is known for its diverse biological activities. The presence of the methoxy and amino groups contributes to the compound's lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC20H22N2O5
Molecular Weight370.4 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, the compound may act as an inhibitor of certain kinases or modulate signaling pathways associated with cancer cell proliferation and apoptosis.

Biological Activities

Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation. In animal models of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential as a therapeutic agent for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the pyridazine ring or substituents can significantly alter biological activity. For example:

  • Substitution on the Phenyl Ring : Altering the position or type of substituents on the phenyl group can enhance potency against specific cancer types.
Modification TypeEffect on Activity
Methoxy GroupIncreases lipophilicity
Amino GroupEnhances interaction with receptors

Case Studies

  • In Vivo Studies : A recent study evaluated the antitumor efficacy of this compound in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Pharmacokinetics : Pharmacokinetic studies have shown that the compound has favorable absorption characteristics with a half-life conducive to therapeutic use. Further research is needed to fully elucidate its metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Ethyl 4-(2-((4-Methylbenzyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate This analog replaces the 2-methoxyphenyl group with a 4-methylbenzyl moiety. No direct biological data are available, but structural analysis suggests altered pharmacokinetic profiles .
  • Ethyl 4-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate Here, the 2-methoxyphenyl is replaced with a 4-ethoxyphenyl group, and the phenyl at position 1 is substituted with a p-tolyl group. The p-tolyl substitution could enhance π-π stacking in hydrophobic binding pockets .

Core Structure Modifications

  • Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate This compound replaces the pyridazine core with a tetrahydrobenzo[b]thiophene ring. The 4-hydroxyphenyl group introduces hydrogen-bonding capability, which may improve target engagement but increase susceptibility to glucuronidation .
  • The difluorobenzo[d][1,3]dioxole group provides strong electron-withdrawing effects, enhancing electrophilicity for covalent interactions.

Aromatic System Extensions

  • However, the larger size may reduce solubility and bioavailability. The p-tolyl group at position 1 aligns with trends in optimizing steric compatibility for specific targets .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Potential Biological Implications Reference
Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Pyridazine 2-Methoxyphenylamino, phenyl, ethyl ester Enzyme inhibition, moderate solubility -
Ethyl 4-(2-((4-methylbenzyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Pyridazine 4-Methylbenzylamino, phenyl, ethyl ester Enhanced solubility, reduced steric hindrance
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate Pyridazine 4-Ethoxyphenylamino, p-tolyl, ethyl ester Improved membrane permeability, metabolic instability
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrothiophene 4-Hydroxyphenyl, ethoxy, ethyl ester Hydrogen bonding, reduced planarity
2-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)amino)-2-oxoethyl (E)-3-(5-bromofuran-2-yl)acrylate (L2) Acrylate Difluorobenzo[d][1,3]dioxole, bromofuran Covalent inhibition, halogen bonding

Research Findings and Implications

  • Synthetic Feasibility: The synthesis of these compounds often involves multi-step protocols.
  • Biological Activity : While direct data for the target compound are lacking, structurally related molecules like L2 () exhibit EthR inhibitory activity, highlighting the importance of the 2-oxoethoxy linker in target engagement .
  • Metabolic Considerations : The 2-methoxyphenyl group may confer resistance to oxidative metabolism compared to 4-ethoxyphenyl or hydroxylated analogs, which are prone to phase I modifications .

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridazine core followed by sequential functionalization. Key steps include:

  • Amide coupling : Introducing the 2-methoxyphenylamino group via carbodiimide-mediated coupling (e.g., using EDC/HOBt) .
  • Etherification : Attaching the 2-oxoethoxy moiety through nucleophilic substitution or Mitsunobu reactions .
  • Esterification : Incorporating the ethyl carboxylate group using ethyl chloroformate or acid-catalyzed esterification . Optimization : Yield improvements require precise control of temperature (e.g., 0–5°C for coupling reactions) and solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dihydropyridazine ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 467.5) .
  • Infrared Spectroscopy (IR) : Detects carbonyl stretches (e.g., 1680–1720 cm⁻¹ for ester and amide groups) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme inhibition : Use fluorescence-based assays to evaluate interactions with targets like cyclooxygenase (COX) or kinases .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Poor aqueous solubility (likely <1 mg/mL); use DMSO for stock solutions (e.g., 10 mM) .
  • Stability : Degrades in acidic/basic conditions; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance its biological efficacy?

  • Substituent modification : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to improve target binding .
  • Scaffold tuning : Compare activity against analogs with pyrimidine or thiazole cores to identify optimal heterocyclic frameworks .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituent positions with activity trends .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC50 values)?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream effects .

Q. What mechanistic approaches identify molecular targets or pathways?

  • Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
  • Transcriptomics : RNA-seq to detect differentially expressed genes in treated vs. untreated cells .
  • Molecular docking : Simulate interactions with potential targets (e.g., COX-2, EGFR) using AutoDock Vina .

Q. How can in vivo efficacy be correlated with in vitro data?

  • Pharmacokinetics : Measure plasma half-life (t1/2) and bioavailability in rodent models via LC-MS/MS .
  • Xenograft models : Test antitumor activity in nude mice with human tumor grafts, monitoring tumor volume and biomarker expression (e.g., Ki-67) .

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